1,2-Didecanoyl-sn-glycero-3-phosphate

描述

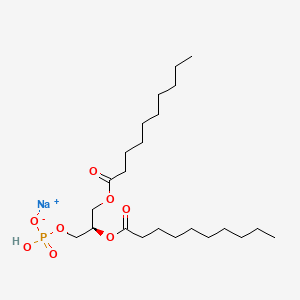

1,2-Didecanoyl-sn-glycero-3-phosphate is a phospholipid compound characterized by two 10-carbon fatty acid chains attached to a glycerol backbone, with a phosphate group at the third position. This compound is a type of phosphatidic acid, which is a minor but essential component of biological membranes. It plays a crucial role in various cellular processes, including membrane biogenesis and signal transduction.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Didecanoyl-sn-glycero-3-phosphate typically involves the esterification of glycerol with decanoic acid, followed by phosphorylation. The general steps are as follows:

Esterification: Glycerol is reacted with decanoic acid in the presence of a catalyst such as sulfuric acid to form 1,2-didecanoyl-sn-glycerol.

Phosphorylation: The resulting 1,2-didecanoyl-sn-glycerol is then phosphorylated using a phosphorylating agent like phosphorus oxychloride or phosphoric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

1,2-Didecanoyl-sn-glycero-3-phosphate can undergo various chemical reactions, including:

Oxidation: The fatty acid chains can be oxidized to form hydroperoxides and other oxidative products.

Reduction: The phosphate group can be reduced to form phosphonates.

Substitution: The phosphate group can participate in nucleophilic substitution reactions to form different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.

Major Products

Oxidation: Hydroperoxides and aldehydes.

Reduction: Phosphonates and phosphites.

Substitution: Phospholipid derivatives with modified head groups.

科学研究应用

Chemical Properties and Structure

1,2-Didecanoyl-sn-glycero-3-phosphate features a glycerol backbone with two decanoyl fatty acid chains esterified at the first and second positions, and a phosphate group attached to the third position. Its molecular formula is with a molecular weight of 466.57 g/mol. The compound's specific structure influences its interactions within lipid bilayers, making it particularly useful in various applications.

Chemistry

- Model Compound for Phospholipids : DDGP serves as a model compound for studying the behavior of phospholipids in different environments. Its ability to form stable bilayers is essential for understanding lipid dynamics.

- Synthetic Pathways : The synthesis involves the esterification of glycerol with decanoic acid followed by phosphorylation, which highlights its chemical versatility.

Biology

- Cell Membrane Dynamics : DDGP is employed to investigate lipid-protein interactions and the dynamics of cell membranes. It aids in elucidating how lipids influence membrane fluidity and stability .

- Lipid Metabolism Studies : Research indicates that DDGP can impact lipid metabolism pathways, providing insights into cellular processes related to energy storage and signaling.

Medicine

- Drug Delivery Systems : One of the most significant applications of DDGP is in drug delivery technologies. It forms liposomes that encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities .

- Case Study : In vitro studies demonstrated that liposomes made from DDGP significantly increased the intracellular accumulation of drugs like ritonavir by inhibiting P-glycoprotein (P-gp), a transporter involved in drug metabolism.

- In Vivo Studies : Research on male Wistar rats showed that pre-treatment with DDGP resulted in over a tenfold increase in plasma levels of ritonavir, indicating its potential as an effective drug delivery enhancer.

Industry

- Cosmetics and Personal Care Products : Due to its emulsifying properties, DDGP is utilized in formulating cosmetics and personal care products, enhancing texture and stability.

- Biotechnology Applications : In biotechnology, it is used to study protein interactions and lipid bilayer mechanics, contributing to advancements in membrane technology .

作用机制

The mechanism of action of 1,2-Didecanoyl-sn-glycero-3-phosphate involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. It can act as a precursor for the synthesis of other phospholipids and signaling molecules. The compound interacts with specific proteins and enzymes, modulating their activity and thereby affecting various cellular processes.

相似化合物的比较

Similar Compounds

1,2-Dimyristoyl-sn-glycero-3-phosphate: Contains 14-carbon fatty acid chains.

1,2-Dioleoyl-sn-glycero-3-phosphate: Contains 18-carbon unsaturated fatty acid chains.

1,2-Dipalmitoyl-sn-glycero-3-phosphate: Contains 16-carbon fatty acid chains.

Uniqueness

1,2-Didecanoyl-sn-glycero-3-phosphate is unique due to its specific fatty acid chain length (10 carbons), which imparts distinct physical and chemical properties. This makes it particularly useful for studying the effects of fatty acid chain length on membrane properties and lipid-protein interactions.

生物活性

1,2-Didecanoyl-sn-glycero-3-phosphate (DDGP) is a phospholipid that plays a crucial role in cellular signaling and membrane dynamics. It is a glycerophospholipid characterized by two decanoyl fatty acid chains and a phosphate group attached to the glycerol backbone. This compound has garnered attention for its biological activities, particularly in relation to enzyme regulation and cellular processes.

- Molecular Formula : CHOP

- Molecular Weight : 406.57 g/mol

- CAS Number : 321883-64-1

- Physical State : Typically exists as a sodium salt in laboratory settings.

Enzymatic Interactions

This compound is involved in several enzymatic reactions, particularly those catalyzed by diacylglycerol kinases (DGKs). DGKs phosphorylate diacylglycerols to produce phosphatidic acid, which is a critical signaling molecule in various cellular pathways.

Key Enzymes:

- Diacylglycerol Kinase Beta (DGKB) : Converts DDGP into phosphatidic acid while utilizing ATP .

- Diacylglycerol Kinase Zeta (DGKZ) : Also catalyzes the phosphorylation of DDGP, contributing to lipid signaling pathways .

Signaling Pathways

DDGP participates in various signaling pathways that regulate cell growth, differentiation, and apoptosis. Its role as a precursor for phosphatidic acid places it at the nexus of lipid signaling and cellular response mechanisms.

Case Studies

- Role in Immune Response :

- Regulation of Enzyme Activity :

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Didecanoyl-sn-glycero-3-phosphate with high purity?

Synthesis typically involves enzymatic or chemical acylation of sn-glycero-3-phosphate. For chemical synthesis:

- Step 1 : React sn-glycero-3-phosphate with decanoyl chloride in anhydrous conditions using a catalyst like 4-dimethylaminopyridine (DMAP).

- Step 2 : Purify the product via reverse-phase HPLC, as described for structurally similar phosphatidic acids (PA) .

- Purity Validation : Use HPLC with evaporative light scattering detection (ELSD) to confirm >95% purity, a standard method for lipid analysis .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify acyl chain positions and phosphate group connectivity. Compare with published spectra for PA analogs .

- Mass Spectrometry (MS) : Use high-resolution MS (e.g., MALDI-TOF or ESI-MS) to confirm the molecular ion peak at m/z 579.3 (calculated for ) .

Q. What are the standard storage conditions to maintain the stability of this compound?

- Store lyophilized PA(10:0/10:0) at −20°C under inert gas (argon or nitrogen) to prevent oxidation.

- Avoid repeated freeze-thaw cycles, which can degrade acyl chains. Stability data for analogous PAs (e.g., 1,2-dioleoyl-PA) suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can this compound be used to study lipid bilayer dynamics in model membranes?

- Experimental Design : Incorporate PA(10:0/10:0) into unilamellar vesicles (ULVs) via thin-film hydration. Use dynamic light scattering (DLS) to monitor vesicle size and fluorescence anisotropy to assess membrane fluidity.

- Key Consideration : The shorter decanoyl chains (10:0) may increase membrane fluidity compared to longer-chain PAs (e.g., 1,2-distearoyl-PA), as seen in studies with phosphatidylcholines .

Q. How should researchers address contradictory data on PA(10:0/10:0)’s phase behavior in mixed lipid systems?

- Data Contradiction Example : Discrepancies in phase transition temperatures () may arise from differences in hydration buffers or lipid ratios.

- Resolution Strategy :

Q. What protocols optimize the use of PA(10:0/10:0) in enzyme kinetics studies (e.g., phospholipase D assays)?

- Substrate Preparation : Disperse PA(10:0/10:0) in Triton X-100 micelles (critical micelle concentration = 0.2 mM) to ensure solubility.

- Activity Assay : Monitor phosphate release via malachite green assay. Note that shorter acyl chains may enhance enzymatic accessibility compared to saturated analogs .

Q. How can researchers mitigate oxidation or hydrolysis during experimental workflows?

- Preventive Measures :

- Quality Control : Regularly analyze samples via TLC or LC-MS to detect degradation products .

Q. Methodological Notes

- Critical Tools : HPLC-ELSD for purity, DSC for phase behavior, and fluorescence-based assays for membrane interaction studies.

- Data Interpretation : Cross-reference findings with studies on PA analogs (e.g., 1,2-dioleoyl-PA , 1,2-dipalmitoyl-PA ) to contextualize results.

- Safety : Follow OSHA guidelines for handling lipid dispersions; use fume hoods when working with organic solvents .

属性

IUPAC Name |

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHWEENUNNUSBE-ZMBIFBSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677130 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321883-64-1 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。